Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
Übersicht
Beschreibung
This compound is a derivative of imidazo[1,2-a]pyridines , which are considered as privileged structures due to their occurrence in many natural products . It also contains a piperidine moiety , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . Piperidine derivatives are synthesized via intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains an imidazo[1,2-a]pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The synthesis of piperidine derivatives involves intra- and intermolecular reactions .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
SAK3 has shown promising results in preclinical studies for the treatment of Alzheimer’s disease . It improved cognitive deficits and reduced the build-up of amyloid proteins, which are often implicated in Alzheimer’s progression .
Lewy Body Dementia Treatment
SAK3 has also been tested for its effectiveness in treating Lewy Body Dementia, the second most common type of dementia after Alzheimer’s . The results indicated that SAK3 significantly inhibited the accumulation of alpha-synuclein, a misfolded protein that characterizes many neurodegenerative diseases .
Neurodegenerative Diseases
Beyond Alzheimer’s and Lewy Body Dementia, SAK3 could potentially be effective in treating several kinds of neurodegenerative diseases . It seems to improve the brain’s natural ability to seek and destroy the misfolded proteins that characterize these diseases .
Cognitive Dysfunction Improvement
In addition to improving pathological signs of neurodegenerative diseases, preclinical tests indicate that SAK3 therapy can also improve cognitive dysfunction .
T-type Calcium Channel Enhancer
SAK3 is a T-type calcium channel enhancer . It is designed to promote neuronal activity by increasing releases of acetylcholine and dopamine, two neurotransmitters found to reduce in activity in neurodegenerative disease .
Potential for Human Clinical Trials
SAK3 is finally ready to move to human clinical trials . Approvals have been granted and first phase human clinical trials are set to commence sometime over the next year .
Wirkmechanismus
Target of Action
The primary targets of SAK 3 are the CaV3.1 and CaV3.3 channels . These are types of T-type voltage-gated calcium channels (T-VGCCs) that play crucial roles in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion .
Mode of Action
SAK 3 acts as a potent activator of the CaV3.1 and CaV3.3 channels . It enhances the activity of these channels but does not significantly affect the CaV3.2 channel . The activation of these channels by SAK 3 leads to an increase in calcium ion influx into the cells .
Biochemical Pathways
The activation of the CaV3.1 and CaV3.3 channels by SAK 3 leads to an increase in intracellular calcium levels . This can trigger various downstream effects, such as the release of neurotransmitters like acetylcholine (ACh), which plays a key role in memory and learning processes .
Result of Action
The activation of the CaV3.1 and CaV3.3 channels by SAK 3 and the subsequent increase in ACh levels in the hippocampus have several effects at the molecular and cellular levels . These include the rescue of impaired memory-related behaviors, promotion of adult neurogenesis (the process by which new neurons are formed in the brain), and display of antidepressant-like effects in olfactory bulbectomized (OBX) mice, a model of depression .
Zukünftige Richtungen
Imidazo[1,2-a]pyridines and piperidine derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The development of fast and cost-effective methods for the synthesis of these compounds is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the biological activities of these compounds.
Eigenschaften
IUPAC Name |
ethyl 8'-methyl-2',5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3'-imidazo[1,2-a]pyridine]-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-18(25)15-14(24)12-20(16(15)22-9-5-4-6-10-22)19(26)21-17-13(2)8-7-11-23(17)20/h7-8,11H,3-6,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHBYTVHUFURPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2(CC1=O)C(=O)N=C3N2C=CC=C3C)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate | |
CAS RN |
1256269-87-0 | |
Record name | SAK-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ4M3A4ZH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of SAK3?
A1: SAK3 acts as an enhancer of T-type voltage-gated calcium channels (T-VGCCs), specifically Cav3.1 and Cav3.3 subtypes. [, , , , , , , ]
Q2: How does SAK3 affect acetylcholine levels in the brain?
A2: SAK3 enhances acetylcholine (ACh) release in the hippocampus, likely by stimulating T-VGCCs on cholinergic neurons. [, , ]
Q3: Beyond acetylcholine, what other neurotransmitter systems are influenced by SAK3?
A3: SAK3 administration has been shown to promote dopamine (DA) and serotonin (5-HT) release in the hippocampal CA1 region of both naive and amyloid precursor protein (APP) knock-in mice. [, ]
Q4: Does SAK3 affect basal neurotransmitter levels in the brain?
A4: SAK3 does not appear to alter the basal content of dopamine, serotonin, or noradrenaline in either the hippocampus or the medial prefrontal cortex (mPFC). [, ]
Q5: What is the role of CaMKII in SAK3's mechanism of action?
A5: SAK3 activates CaMKII, a critical enzyme for neuronal plasticity. This activation contributes to improved spine morphology, enhanced proteasome activity, and ultimately, better cognitive function. [, , ]
Q6: How does SAK3 influence proteasome activity?
A6: SAK3 enhances proteasome activity via CaMKII-dependent phosphorylation of the Rpt-6 subunit of the 19S proteasome. This enhanced activity contributes to the degradation of amyloid-β plaques and α-synuclein aggregates. [, , , , , , ]
Q7: What is the impact of SAK3 on neurogenesis?
A7: SAK3 enhances the proliferation and differentiation of neuroprogenitor cells in the hippocampal dentate gyrus, likely via T-VGCC activation. This enhanced neurogenesis is linked to improvements in depressive behaviors. [, ]
Q8: What is the chemical name and molecular formula of SAK3?
A8: The chemical name for SAK3 is Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate. Its molecular formula is C21H24N4O4.
Q9: What is the molecular weight of SAK3?
A9: The molecular weight of SAK3 is 396.44 g/mol.
Q10: What types of cell models have been used to study SAK3?
A10: Researchers have utilized Cav3.1 and Cav3.3 transfected neuronal cell lines (such as Neuro2A cells) to study the effects of SAK3 on T-VGCC currents. [, , , ]
Q11: What animal models have been employed in SAK3 research?
A11: SAK3 has been investigated in various animal models, including: * Olfactory bulbectomized (OBX) mice for studying cognitive impairment and depression. [, , , , , ] * APP knock-in mice (such as AppNL-F/NL-F and AppNL-G-F/NL-G-F) for studying Alzheimer's disease pathology. [, , , , , , , ] * α-Syn preformed fibril (PFF)-injected mice for studying Lewy body dementia. [] * Methimazole-induced hypothyroidism models for cognitive impairment. [, ]
Q12: What cognitive improvements have been observed with SAK3 treatment in animal models?
A12: SAK3 has demonstrated efficacy in improving cognitive impairments in: * Novel object recognition tasks in OBX mice and APP knock-in mice. [, , , , , ] * Morris water maze tests in APP knock-in mice. [, , , ]
Q13: What are the effects of SAK3 on amyloid-β accumulation?
A13: Chronic SAK3 administration has been shown to: * Reduce amyloid beta (1-42) levels in both soluble and insoluble fractions from the cortex of APP23 mice. [] * Decrease the number of amyloid plaques in the cortex of APP knock-in mice, assessed by Thioflavin-S staining. [, , , ]
Q14: Has SAK3 shown any effects on α-synuclein pathology?
A14: In α-Syn PFF-injected mice, SAK3 significantly inhibited the accumulation of fibrilized phosphorylated-α-synuclein in the substantia nigra and protected mesencephalic dopamine neurons from cell death. []
Q15: Are there any findings related to SAK3's effect on behavioral and psychological symptoms of dementia (BPSD)?
A15: SAK3 administration has demonstrated improvement in depressive behaviors in OBX mice, assessed by forced swim, tail suspension, and sucrose preference tasks. [, ]
Q16: Are there any findings on the relationship between SAK3's systemic exposure and its toxicity?
A17: While specific data isn't provided, one study mentions that pharmacokinetic studies were conducted to assess the relationship between SAK3's systemic exposure and its toxicity in rats and dogs under GLP conditions. []
Q17: What is the safety profile of SAK3 based on preclinical studies?
A18: Preclinical studies suggest that SAK3 is well-tolerated in animal models. No severe adverse events related to drug therapy were noted. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.